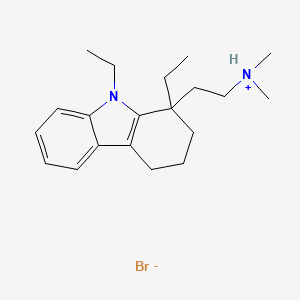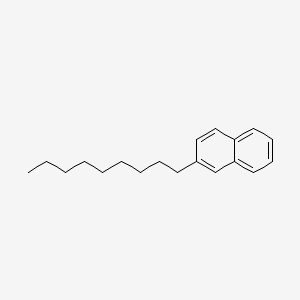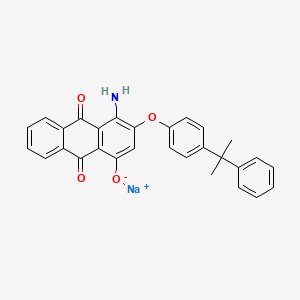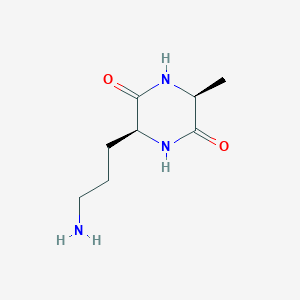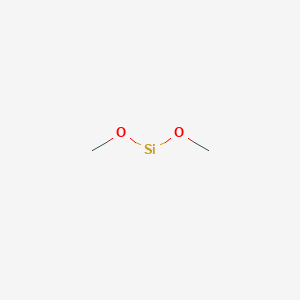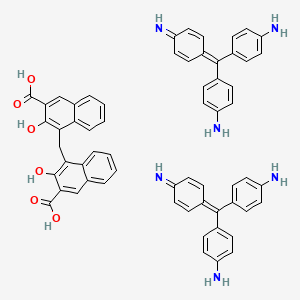
Pararosaniline pamoate anhydrous
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pararosaniline pamoate anhydrous is a compound known for its application in the treatment of Schistosoma japonicum infection . It is a derivative of pararosaniline, a magenta dye used in various scientific and industrial applications . This compound is particularly noted for its effectiveness and minimal side effects when used in medical treatments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pararosaniline involves the condensation of aniline and para-aminobenzaldehyde . Alternatively, it can be synthesized through the oxidation of 4,4’-bis(aminophenyl)methane in the presence of aniline . The functionalization of pararosaniline can be achieved by direct coupling of its amino groups with halogenated fatty acids, using basic catalysts such as calcium phosphate, potassium hydroxide, or sodium hydroxide .
Industrial Production Methods: Industrial production of pararosaniline pamoate anhydrous typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound’s effectiveness for its intended applications .
化学反应分析
Types of Reactions: Pararosaniline pamoate anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The amino groups in pararosaniline can undergo substitution reactions with halogenated fatty acids to form amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Halogenated fatty acids and basic catalysts such as calcium phosphate, potassium hydroxide, or sodium hydroxide are used.
Major Products: The major products formed from these reactions include various functionalized derivatives of pararosaniline, which exhibit different solubility and color properties .
科学研究应用
Pararosaniline pamoate anhydrous has a wide range of scientific research applications:
作用机制
The mechanism of action of pararosaniline pamoate anhydrous involves its interaction with the molecular targets in Schistosoma japonicum. The compound disrupts the metabolic processes of the parasite, leading to its death. The exact molecular pathways involved are still under investigation, but it is known to affect the parasite’s cellular structures and functions .
相似化合物的比较
Pararosaniline pamoate anhydrous is unique in its effectiveness and minimal side effects compared to other similar compounds. Some related compounds include:
Rosaniline: Another component of basic fuchsine, used in similar staining applications.
New fuchsine: A dye used in histological staining.
Magenta II: Another derivative used in dyeing processes.
These compounds share similar chemical structures but differ in their specific applications and effectiveness.
属性
CAS 编号 |
7460-07-3 |
|---|---|
分子式 |
C61H50N6O6 |
分子量 |
963.1 g/mol |
IUPAC 名称 |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C23H16O6.2C19H17N3/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*1-12,20H,21-22H2 |
InChI 键 |
CEYTZVVSYBTFCX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


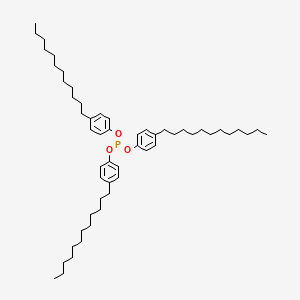
![Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]](/img/structure/B13764082.png)
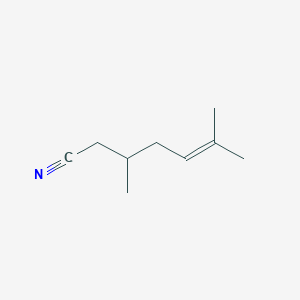


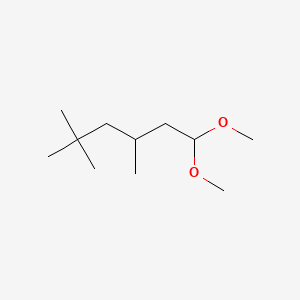
![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)
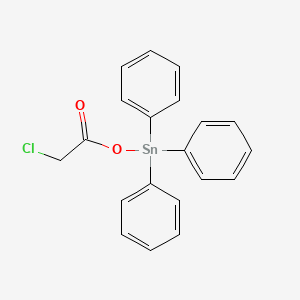
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)
